Specific Scientific Field: Surface Chemistry
Application Summary: 3-Mercapto-1-propanol is used in the production of hydrophilic self-assembled monolayers (SAMs). These are molecular assemblies that form spontaneously on surfaces by adsorption and are organized into ordered, stable, and densely packed layers .
Methods of Application: The compound is applied to a surface where it spontaneously forms a monolayer. The sulfur atom in 3-Mercapto-1-propanol forms a bond with the surface, while the hydroxyl group interacts with the environment, creating a hydrophilic surface .
Results or Outcomes: The resulting SAMs are hydrophilic, which means they attract water. This property can be useful in various applications, such as in the creation of anti-fogging surfaces or in biomedical devices where it’s beneficial to encourage cell adhesion .
Specific Scientific Field: Organic Chemistry
Application Summary: 3-Mercapto-1-propanol serves as a traceless linker in the chemical and enzymatic synthesis of oligosaccharides. It’s used to equip the reducing end of protected carbohydrates with a series of aglycones .
Methods of Application: The 3-Mercapto-1-propanol linker is installed on the reducing end of protected carbohydrates via a photochemical process. This linker is stable during chemical and enzymatic glycosylation reactions but can be activated readily and efficiently to couple oligosaccharides with different nucleophiles .
Results or Outcomes: The use of 3-Mercapto-1-propanol as a linker provides straightforward access to a range of molecules that serve as probes for carbohydrate modifying enzymes .
3-Mercapto-1-propanol, also known as 3-sulfanyl-1-propanol, is an organosulfur compound with the molecular formula C₃H₈OS. It features a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is characterized by its distinct odor, reminiscent of garlic, and is primarily utilized as an intermediate in various chemical syntheses. Its structure allows it to participate in a range of
Currently, there is no extensive research available on the specific mechanism of action of 3-mercapto-1-propanol in biological systems. However, due to the presence of the thiol group, it is possible that it could interact with proteins containing disulfide bridges, potentially disrupting their structure and function []. Further research is needed to elucidate its biological effects.
Research indicates that 3-Mercapto-1-propanol exhibits various biological activities. It has been shown to possess neurotoxic effects in animal studies, causing symptoms such as tremors and ataxia when administered at lethal doses . Additionally, it may act as an irritant upon contact with skin or mucous membranes. While its toxicity poses risks, its potential therapeutic applications are being explored, particularly in the context of drug development and agricultural chemistry .
The synthesis of 3-Mercapto-1-propanol can be achieved through several methods:
3-Mercapto-1-propanol finds applications across various industries:
Studies examining the interactions of 3-Mercapto-1-propanol with biological systems highlight its potential toxicity and biological reactivity. It has been noted for causing systemic effects following skin absorption or ingestion. Furthermore, its interactions with metal ions have implications for its role in coordination chemistry and catalysis .
Several compounds share structural similarities with 3-Mercapto-1-propanol:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-Mercaptoethanol | Thiol | Shorter carbon chain; used in biochemistry |
2-Hydroxypropyl thiol | Thiol | Similar functional groups; potential applications in pharmaceuticals |
3-Mercapto-2-butanol | Thiol | Longer carbon chain; different biological activity |
What sets 3-Mercapto-1-propanol apart from these similar compounds is its specific three-carbon structure combined with both hydroxyl and thiol functionalities. This unique combination allows for versatile reactivity not found in simpler thiols or alcohols, making it particularly valuable in synthetic organic chemistry and industrial applications .
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